5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid is a chemical compound known for its unique structure and properties It contains a benzene ring substituted with two carboxylic acid groups and a bis(2-chloroethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Comparison: 5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
4638-46-4 |
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Molecular Formula |
C12H13Cl2NO4 |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO4/c13-1-3-15(4-2-14)10-6-8(11(16)17)5-9(7-10)12(18)19/h5-7H,1-4H2,(H,16,17)(H,18,19) |
InChI Key |
JWRPTWZGUQMUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
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